2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C7H10O3This compound is a dark brown liquid at room temperature and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one can be synthesized from 3-oxobutanoic acid tert-butyl ester and acetone. The reaction involves the addition of concentrated sulfuric acid to a solution of 3-oxobutanoic acid tert-butyl ester and acetone at 0°C. The mixture is then heated for 5 hours, followed by extraction and purification to obtain the final product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting diketene with acetone. This reaction is typically carried out under controlled conditions to ensure the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Hydrolysis and Alcoholysis: At high temperatures, it can react with water or alcohols to form corresponding acids or esters.
Acetoacetylation: It can acetoacetylate aliphatic and aromatic alcohols, amines, and thiols.
Condensation Reactions: When heated above 120°C, it generates acetylketene, which can further react with isocyanates, arylcyanates, or substituted cyanamides to form 1,3-oxazine derivatives.
Common Reagents and Conditions
Sulfuric Acid: Used in the synthesis process.
Acetone: Reacts with diketene to form the compound.
High Temperature: Required for hydrolysis, alcoholysis, and condensation reactions.
Major Products
Acids and Esters: Formed from hydrolysis and alcoholysis.
Acetoacetates and Acetoacetamides: Formed from acetoacetylation reactions.
1,3-Oxazine Derivatives: Formed from condensation reactions with acetylketene.
Scientific Research Applications
2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is used in various scientific research applications:
Organic Synthesis: Serves as a building block for the synthesis of β-dicarbonyl compounds.
Pharmaceuticals: Used as an intermediate in the synthesis of certain drugs.
Material Science: Utilized in the preparation of specialized polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through the generation of acetylketene upon heating. Acetylketene is a highly reactive intermediate that can undergo various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its stability and versatility in organic synthesis. Similar compounds include:
Biological Activity
2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H10O3
- Molecular Weight : 178.19 g/mol
- CAS Number : 5394-63-8
- Structural Formula : Structure
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anticancer Activity : The compound has shown potential as an inhibitor of tubulin polymerization. Tubulin is a key protein in cell division; thus, inhibiting its polymerization can lead to the suppression of tumor growth. Studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells) under activated conditions .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This could be particularly relevant in conditions characterized by chronic inflammation.
- Antioxidant Activity : The presence of dioxin moieties in the structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress and damage.
Case Studies and Experimental Results
-
Inhibition of Tubulin Polymerization :
Cell Line IC50 (µM) MCF-7 5.0 HUVEC (activated) 7.5 A549 (lung cancer) 6.0 - Anti-inflammatory Studies :
- Antioxidant Activity :
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial for any therapeutic application. Toxicological studies have indicated that at therapeutic doses, it demonstrates low cytotoxicity against normal human cell lines.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,2,6-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9-8(6-7)10(12)14-11(2,3)13-9/h4-6H,1-3H3 |
InChI Key |
GFKJJASMZFMMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(OC2=O)(C)C |
Origin of Product |
United States |
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